molecular formula C11H12BrNO B13365835 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13365835
M. Wt: 254.12 g/mol
InChI Key: XCJMMXLVRFISQO-BQYQJAHWSA-N
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Description

1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a bromophenyl group attached to a prop-2-en-1-one backbone, with a dimethylamino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2-bromobenzaldehyde with dimethylamine and an appropriate enone precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: Similar structure but with the bromine atom at the para position.

    1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Chlorine atom instead of bromine.

    1-(2-Bromophenyl)-3-(methylamino)prop-2-en-1-one: Methylamino group instead of dimethylamino.

Uniqueness: 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the specific positioning of the bromine and dimethylamino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

(E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H12BrNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3/b8-7+

InChI Key

XCJMMXLVRFISQO-BQYQJAHWSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CC=C1Br

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1Br

Origin of Product

United States

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